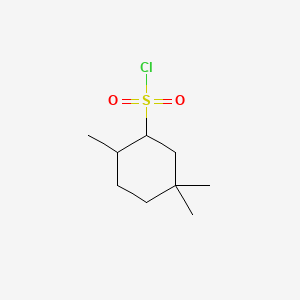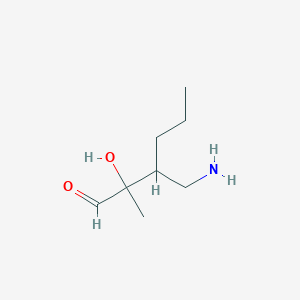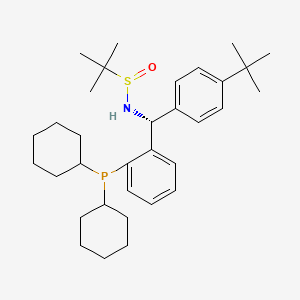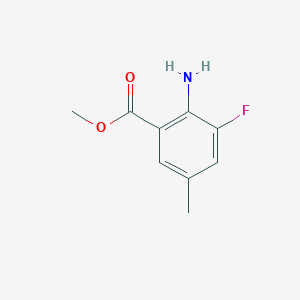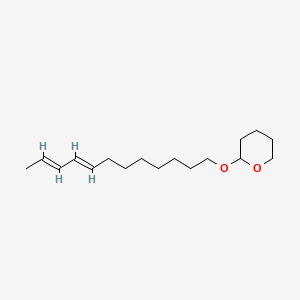
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a dodecadienyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran typically involves the esterification reaction between the corresponding alcohol and acid or acid anhydride . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated compounds.
Scientific Research Applications
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran: Known for its unique structure and applications.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-thiopyran: Contains a thiopyran ring, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a dodecadienyl side chain, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
37935-49-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-[(8E,10E)-dodeca-8,10-dienoxy]oxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h2-5,17H,6-16H2,1H3/b3-2+,5-4+ |
InChI Key |
PDBJRNWOKYKKQY-MQQKCMAXSA-N |
Isomeric SMILES |
C/C=C/C=C/CCCCCCCOC1CCCCO1 |
Canonical SMILES |
CC=CC=CCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


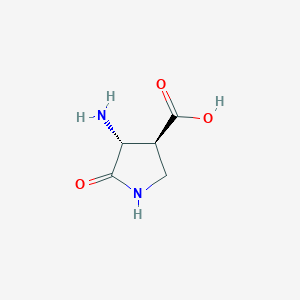

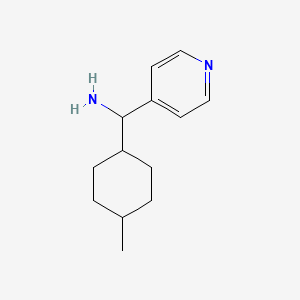
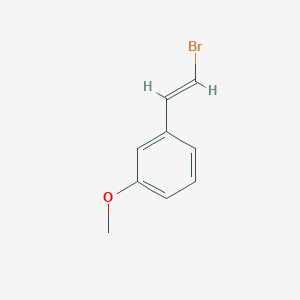
![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
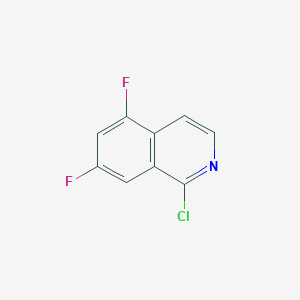
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

